7-benzyl-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione 7-benzyl-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 442864-43-9
VCID: VC5304617
InChI: InChI=1S/C23H23ClN6O2/c1-27-20-19(21(31)26-23(27)32)30(15-16-6-3-2-4-7-16)22(25-20)29-12-10-28(11-13-29)18-9-5-8-17(24)14-18/h2-9,14H,10-13,15H2,1H3,(H,26,31,32)
SMILES: CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5
Molecular Formula: C23H23ClN6O2
Molecular Weight: 450.93

7-benzyl-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 442864-43-9

Cat. No.: VC5304617

Molecular Formula: C23H23ClN6O2

Molecular Weight: 450.93

* For research use only. Not for human or veterinary use.

7-benzyl-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione - 442864-43-9

Specification

CAS No. 442864-43-9
Molecular Formula C23H23ClN6O2
Molecular Weight 450.93
IUPAC Name 7-benzyl-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione
Standard InChI InChI=1S/C23H23ClN6O2/c1-27-20-19(21(31)26-23(27)32)30(15-16-6-3-2-4-7-16)22(25-20)29-12-10-28(11-13-29)18-9-5-8-17(24)14-18/h2-9,14H,10-13,15H2,1H3,(H,26,31,32)
Standard InChI Key VCVZNAIIMBZTCU-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₂₃H₂₃ClN₆O₂, with a molecular weight of 450.93 g/mol . Its IUPAC name reflects its intricate substitution pattern:

7-Benzyl-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione

Key structural elements include:

  • A purine-2,6-dione core (xanthine derivative) providing a planar aromatic system.

  • A benzyl group at position 7, enhancing lipophilicity and potential blood-brain barrier permeability .

  • A 4-(3-chlorophenyl)piperazine moiety at position 8, conferring affinity for neurotransmitter receptors .

  • A methyl group at position 3, stabilizing the purine ring .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₃H₂₃ClN₆O₂
Molecular Weight450.93 g/mol
IUPAC Name7-Benzyl-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione
CAS Number442864-43-9
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5

Synthesis and Structural Modification

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with a xanthine core (e.g., 3-methylxanthine). Key steps include:

  • Bromination: Introduction of a bromine atom at position 8 using bromine in acetic acid .

  • Alkylation: Substitution of the bromine with a benzyl group via nucleophilic aromatic substitution .

  • Piperazine Coupling: Reaction with 1-(3-chlorophenyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF) .

Table 2: Key Synthetic Intermediates

IntermediateRole in Synthesis
8-Bromo-3-methylxanthineCore substrate for alkylation
Benzyl bromideBenzyl group donor
1-(3-Chlorophenyl)piperazinePiperazine moiety introduction

Reaction yields and purity are optimized using techniques like thin-layer chromatography (TLC) and NMR spectroscopy .

Pharmacological Profile

Receptor Affinity and Selectivity

This compound exhibits high affinity for 5-HT₁A, 5-HT₂A, and 5-HT₇ serotonin receptors, with moderate activity at D₂ dopamine receptors . Such polypharmacology suggests potential in treating neuropsychiatric disorders:

Table 3: Receptor Binding Data

ReceptorAffinity (Ki, nM)Selectivity Ratio (vs. 5-HT₁A)
5-HT₁A12.4 ± 1.81.0
5-HT₂A34.7 ± 4.22.8
5-HT₇89.5 ± 6.17.2
D₂245.0 ± 21.319.7

Data derived from radioligand displacement assays using [³H]-8-OH-DPAT (5-HT₁A) and [³H]-ketanserin (5-HT₂A) .

In Vivo Activity

In murine models, the compound demonstrated:

  • Antidepressant-like effects: Reduced immobility time in the forced swim test (FST) by 42% at 10 mg/kg .

  • Anxiolytic activity: Increased punished crossings in the four-plate test (FPT) by 35% at 5 mg/kg .

Structure-Activity Relationships (SAR)

Impact of Substituents

  • Benzyl Group (Position 7): Enhances lipophilicity and CNS penetration. Removal reduces 5-HT₁A affinity by 8-fold .

  • Chlorophenyl-Piperazine (Position 8): Critical for 5-HT₇ and D₂ binding. Replacement with alkyl groups abolishes activity .

  • Methyl Group (Position 3): Stabilizes the purine ring; demethylation decreases metabolic stability .

Research Gaps and Future Directions

Despite promising data, critical questions remain:

  • Pharmacokinetics: Oral bioavailability, half-life, and blood-brain barrier penetration are uncharacterized .

  • Toxicity: No subchronic toxicity studies exist for doses >50 mg/kg.

  • Target Validation: siRNA knockdown studies are needed to confirm receptor-specific effects .

Future work should prioritize:

  • Analogue Synthesis: Introducing polar groups (e.g., -OH, -COOH) to improve solubility.

  • In Vivo Efficacy Trials: Testing in primate models of depression/anxiety.

  • Combination Therapies: Pairing with SSRIs or antipsychotics for synergistic effects.

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